molecular formula C10H21NS3 B12718232 1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate CAS No. 112165-11-4

1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate

Cat. No.: B12718232
CAS No.: 112165-11-4
M. Wt: 251.5 g/mol
InChI Key: FJCDHUATLNPAFN-UHFFFAOYSA-N
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Description

1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate is an organosulfur compound with the molecular formula C10H21NS3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylcarbamodithioate group and a 1-methylethylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction can be represented as follows:

CS2+HN(C2H5)2+NaOHNaS2CN(C2H5)2+H2OCS_2 + HN(C_2H_5)_2 + NaOH \rightarrow NaS_2CN(C_2H_5)_2 + H_2O CS2​+HN(C2​H5​)2​+NaOH→NaS2​CN(C2​H5​)2​+H2​O

This reaction produces sodium diethylcarbamodithioate, which can then be further reacted with 1-chloro-2-methylpropane to yield the desired compound:

NaS2CN(C2H5)2+ClCH2CH(CH3)21((1Methylethyl)thio)ethyldiethylcarbamodithioate+NaClNaS_2CN(C_2H_5)_2 + ClCH_2CH(CH_3)_2 \rightarrow this compound + NaCl NaS2​CN(C2​H5​)2​+ClCH2​CH(CH3​)2​→1−((1−Methylethyl)thio)ethyldiethylcarbamodithioate+NaCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can break the sulfur-sulfur bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted carbamodithioates.

Scientific Research Applications

1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of rubber and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its sulfur-containing groups can interact with thiol groups in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Sodium diethylcarbamodithioate
  • Thimerosal
  • Propane, 1-[(1-methylethyl)thio]-

Comparison

1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to sodium diethylcarbamodithioate, it has a more complex structure, leading to different reactivity and applications. Thimerosal, another sulfur-containing compound, is primarily used as a preservative, whereas this compound has broader applications in chemistry and biology.

Properties

CAS No.

112165-11-4

Molecular Formula

C10H21NS3

Molecular Weight

251.5 g/mol

IUPAC Name

1-propan-2-ylsulfanylethyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C10H21NS3/c1-6-11(7-2)10(12)14-9(5)13-8(3)4/h8-9H,6-7H2,1-5H3

InChI Key

FJCDHUATLNPAFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC(C)SC(C)C

Origin of Product

United States

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